

A Technical Guide to the Spectroscopic Analysis of Nervonoyl Chloride

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Compound of Interest

Compound Name: Nervonoyl chloride

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Disclaimer: Experimental spectroscopic data for **Nervonoyl chloride** ((15Z)-tetracosenoyl chloride) is not readily available in public databases. The following guide is based on predicted values and data from analogous long-chain acyl chlorides and alkenes. This document is intended to provide a foundational understanding of the expected spectroscopic characteristics and analytical methodologies for this compound.

Introduction to Nervonoyl Chloride and its Spectroscopic Characterization

Nervonoyl chloride, with the systematic name (15Z)-tetracosenoyl chloride, is the acyl chloride derivative of nervonic acid, a long-chain monounsaturated omega-9 fatty acid. Its chemical formula is $C_{24}H_{45}ClO$.^{[1][2]} As an acyl chloride, it is a reactive chemical intermediate, valuable in the synthesis of various bioactive molecules and nervonic acid derivatives. A thorough spectroscopic analysis is essential for its identification, purity assessment, and structural confirmation. This guide outlines the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **Nervonoyl chloride**, along with detailed experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **Nervonoyl chloride** based on the analysis of its functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 5.34	m	2H	-CH=CH- (Olefinic protons)
~ 2.88	t	2H	-CH ₂ -COCl (α to carbonyl)
~ 2.01	m	4H	-CH ₂ -CH=CH-CH ₂ - (Allylic protons)
~ 1.72	p	2H	-CH ₂ -CH ₂ -COCl (β to carbonyl)
~ 1.25	br s	32H	-(CH ₂) ₁₆ - (Methylene chain)
0.88	t	3H	-CH ₃ (Terminal methyl)

Predicted ^{13}C NMR Data (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Assignment
~ 173.9	-COCl (Carbonyl carbon)
~ 129.9	-CH=CH- (Olefinic carbons)
~ 47.3	-CH ₂ -COCl (α to carbonyl)
~ 31.9 - 22.7	-(CH ₂) ₂₀ - (Alkyl chain carbons)
~ 14.1	-CH ₃ (Terminal methyl carbon)

Note: The chemical shifts for the long alkyl chain in both ^1H and ^{13}C NMR are expected to be complex and overlapping.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Functional Group Vibration
~ 3005	Medium	=C-H Stretch (Olefinic)
2925, 2855	Strong	C-H Stretch (Aliphatic)
~ 1800	Strong	C=O Stretch (Acyl Chloride)
~ 1655	Weak	C=C Stretch (cis-Alkene)
~ 1465	Medium	C-H Bend (Methylene)
~ 720	Medium	C-H Rock (cis-Alkene, out-of-plane)
~ 800 - 600	Strong	C-Cl Stretch

The strong carbonyl absorption at a high wavenumber ($\sim 1800 \text{ cm}^{-1}$) is highly characteristic of an acyl chloride functional group.

Mass Spectrometry (MS)

Expected Mass Spectrometry Fragmentation

m/z Value	Interpretation
384/386	$[M]^+$, Molecular ion peak (in a ~3:1 ratio due to ^{35}Cl and ^{37}Cl isotopes)
349	$[M-\text{Cl}]^+$, Loss of chlorine radical
321	$[M-\text{COCl}]^+$, Loss of carbonyl chloride radical
Various	Fragmentation of the long alkyl chain at C-C bonds

Note: The molecular ion peak for long-chain acyl chlorides may be of low abundance or absent in Electron Ionization (EI) mass spectrometry. The fragmentation pattern will be dominated by the loss of the chlorine and the carbonyl chloride group, followed by a series of hydrocarbon fragments.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a compound like **Nervonoyl chloride**.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve approximately 5-10 mg of **Nervonoyl chloride** in ~0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.

- Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional $^{13}\text{C}\{^1\text{H}\}$ NMR spectrum (proton-decoupled).
 - This experiment requires a larger number of scans than ^1H NMR due to the low natural abundance of ^{13}C .
 - Typical parameters include a spectral width of 0 to 220 ppm.
 - Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): Place one to two drops of neat (pure) **Nervonoyl chloride** between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean, empty salt plates.
 - Place the sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

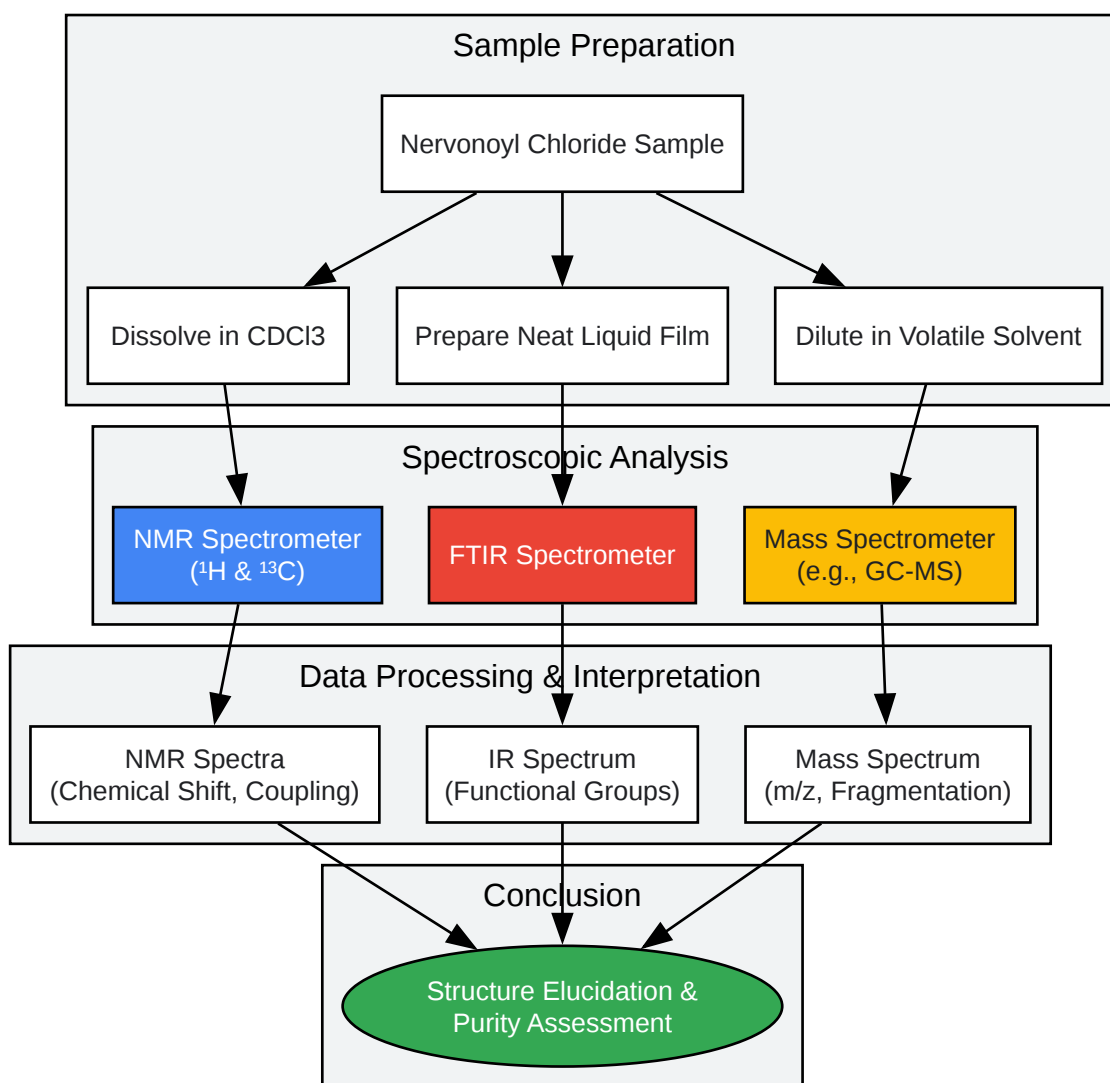
- Sample Preparation: Prepare a dilute solution of **Nervonoyl chloride** in a volatile organic solvent, such as dichloromethane or methanol.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used. Gas Chromatography-Mass

Spectrometry (GC-MS) is a common technique for such compounds.

- Data Acquisition (GC-MS with EI):
 - Inject the sample solution into the GC, where it is vaporized and separated on a capillary column.
 - The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.
 - In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
 - The detector records the abundance of each ion, generating a mass spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **Nervonoyl chloride**.



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Caption: General workflow for the spectroscopic analysis of **Nervonoyl chloride**.

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